
1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a chemical entity that can be categorized within the broader class of organic compounds known as dihydropyridines. These compounds are characterized by a pyridine ring that has been hydrogenated at two positions. The specific structure of this compound suggests potential pharmacological activities, given the presence of a carboxamide group, which is commonly found in drug molecules, and the benzyloxy and bromophenyl substituents that may contribute to its binding affinity to biological targets.
Synthesis Analysis
The synthesis of dihydropyridine derivatives is often achieved through multi-step reactions involving the formation of key intermediates. For instance, the synthesis of related compounds has been reported through the condensation of various amines with corresponding acid chlorides . Additionally, the use of palladium-catalyzed reactions has been documented for the synthesis of structurally related benzodiazepine derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
Dihydropyridine derivatives often exhibit interesting structural features, such as the ability to form hydrogen bonds and engage in π-interactions. For example, antipyrine derivatives have been shown to crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts . These interactions are energetically significant and contribute to the stability of the molecular assembly. Such structural analyses are crucial for understanding the physical properties and potential biological interactions of the compound.
Chemical Reactions Analysis
The reactivity of dihydropyridine derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, reactions involving recyclization have been observed when dihydropyridine carboxylates are treated with nitrogen-containing binucleophiles, leading to the formation of fused carboxamide derivatives . This suggests that the compound may also undergo similar reactions under the right conditions, potentially leading to the formation of new bicyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives can vary widely depending on their specific substituents. For example, compounds with naphthalimide and benzoic acid moieties have been found to exhibit luminescence in both solution and solid states, and display multi-stimuli responsive properties . While the exact properties of "1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" are not provided, it is reasonable to infer that it may also possess unique optical and electronic properties that could be explored for various applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that can be synthesized through various methods and has several applications in synthetic organic chemistry. It serves as a significant skeleton in many drugs and starting materials due to its presence in biological applications. A notable method for synthesis involves multi-component reactions, and its derivatives have been suggested to play a role in the synthesis of more biologically active compounds by comparing their SARS activity. This makes the compound and its derivatives highly relevant in the field of organic synthesis and drug development (Sohal, 2021).
Central Nervous System (CNS) Applications
The compound's derivatives have been identified as potential sources for the synthesis of novel CNS acting drugs. Literature reviews have indicated that functional chemical groups in the compound may serve as lead molecules for the synthesis of compounds with CNS activity. This is due to the presence of heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), which form a large class of organic compounds with potential CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Applications in Nanotechnology and Biomedical Fields
Derivatives of 1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, such as benzene-1,3,5-tricarboxamides (BTAs), have found applications in nanotechnology and biomedical fields. The simple structure and wide accessibility of BTAs, combined with a detailed understanding of their supramolecular self-assembly behavior, allow full utilization of this versatile, supramolecular building block. The opportunities are connected to the self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature drives applications in the biomedical field, showcasing the compound's adaptability and potential for future applications (Cantekin, Palmans, & de Greef, 2012).
Pharmacological Potential
The compound and its derivatives are also under investigation for their pharmacological potential. The compound's core is part of the benzoxazinoid class, which includes benzoxazinones and benzoxazolinones, known to play a role in plant defense against biological threats. Benzoxazinoids have been evaluated for their antimicrobial activity, and while the natural compounds may lack potency, the 1,4-benzoxazin-3-one backbone has shown potential as a scaffold for designing new antimicrobial compounds. This highlights the compound's significance in the development of new drugs with a focus on antimicrobial resistance (de Bruijn, Gruppen, & Vincken, 2018).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-15-8-10-16(11-9-15)21-18(23)17-7-4-12-22(19(17)24)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAAQGUZRLLKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


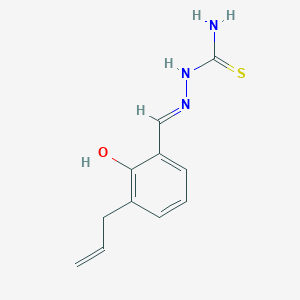

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2525864.png)
![[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol](/img/structure/B2525865.png)
![6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2525866.png)
![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2525869.png)
![N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2525871.png)
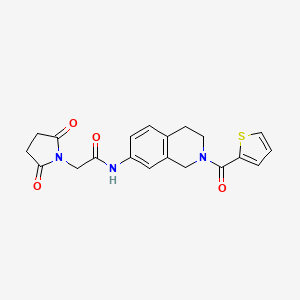
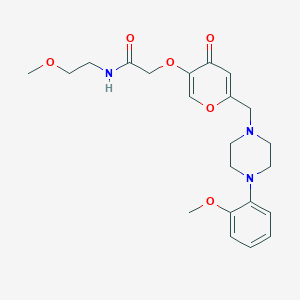
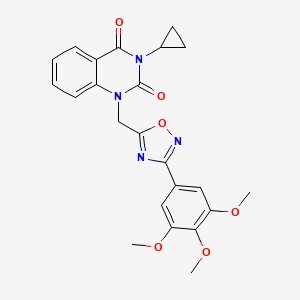
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)
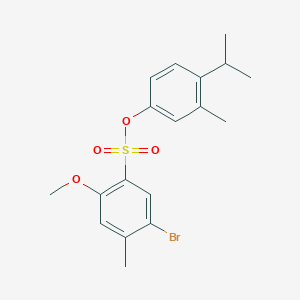
![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)